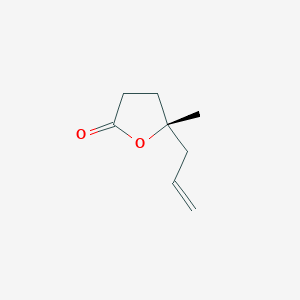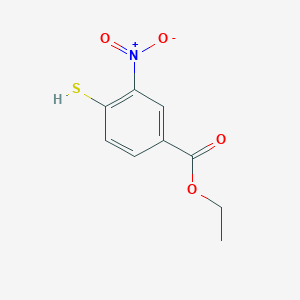![molecular formula C13H12O3 B15158403 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one CAS No. 653597-82-1](/img/structure/B15158403.png)
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one is a complex organic compound that features both an oxirane (epoxide) ring and a benzopyran (chromone) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the enantioselective synthesis starting from a suitable precursor, such as a substituted benzopyran. The key steps include:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Ethyl Group: This step often involves the use of organometallic reagents such as ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4), leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and drug development. The benzopyran structure also allows for interactions with specific receptors and enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry but different functional groups.
(2S,3R)-2-Bromo-3-phenylbutane: Shares the oxirane ring but differs in the substituents attached to the ring.
Uniqueness
3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one is unique due to its combination of an oxirane ring and a benzopyran structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
653597-82-1 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
3-[(2S,3R)-3-ethyloxiran-2-yl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-10-12(15-10)11-7-8-5-3-4-6-9(8)13(14)16-11/h3-7,10,12H,2H2,1H3/t10-,12+/m1/s1 |
Clé InChI |
VNEONZFLGNRQJT-PWSUYJOCSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](O1)C2=CC3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CCC1C(O1)C2=CC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)



![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)


